Cerium(III) carbonate

Overview

Description

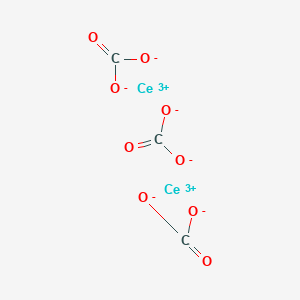

Cerium(III) carbonate (Ce₂(CO₃)₃) is a cerium salt characterized by its low solubility and diverse applications in catalysis, materials science, and environmental remediation. It commonly exists in hydrated forms, such as this compound octahydrate (Ce₂(CO₃)₃·8H₂O), which has been identified via X-ray diffraction (XRD) in hydrothermal syntheses . The compound is synthesized through methods like hydrolysis of cerium(III) nitrate with urea or dissolution-deposition approaches involving mixed carbonates (e.g., magnesium–cerium systems) . Its structure can accommodate substitutions, such as Fe in Ce–Fe carbonate analogs, while retaining a similar crystal framework .

Scientific Research Applications

Catalysis

Role in Chemical Reactions

Cerium(III) carbonate is recognized for its catalytic properties, particularly in organic synthesis. It enhances reaction rates and selectivity in various chemical processes. For instance, it can catalyze the oxidation of alcohols to aldehydes or ketones, which is a crucial step in many synthetic pathways.

Case Study: Antioxidation Catalysts

A recent study highlighted the effectiveness of cerium carbonate as a catalyst that protects against harmful oxidation reactions. By blending cerium carbonate with other metal oxides, researchers developed a potent antioxidation catalyst that significantly reduces unwanted reactions in various chemical systems .

Materials Science

Applications in Ceramics and Glass

In materials science, this compound is employed to develop advanced materials such as ceramics and glass. Its incorporation improves thermal stability and mechanical properties of these materials. The compound acts as a flux in ceramic processing, enhancing the sintering process and resulting in stronger final products.

| Material | Property Enhanced | Application |

|---|---|---|

| Ceramics | Thermal Stability | High-temperature applications |

| Glass | Mechanical Strength | Optical components |

Environmental Remediation

Pollutant Removal

This compound plays a significant role in environmental applications, particularly in the removal of pollutants from wastewater. Its adsorption properties allow it to effectively bind heavy metals and other contaminants, facilitating their removal from industrial effluents.

Case Study: Wastewater Treatment

Research has demonstrated the efficacy of cerium carbonate in treating wastewater contaminated with heavy metals like lead and cadmium. The compound's ability to adsorb these metals significantly reduces their concentration in treated water, making it safer for discharge into the environment .

Pharmaceuticals

Drug Formulation and Delivery

In the pharmaceutical industry, this compound is explored for its potential in drug formulation and delivery systems. Its biocompatibility makes it an ideal candidate for stabilizing active pharmaceutical ingredients (APIs), enhancing their efficacy and shelf life.

| Application | Benefit |

|---|---|

| Drug Stabilization | Improved shelf life |

| Controlled Release | Enhanced therapeutic effect |

Research and Development

Analytical Techniques

This compound serves as a valuable reagent in various analytical techniques, including spectroscopy and chromatography. It aids researchers in characterizing other materials, providing insights into their composition and properties.

Table: Common Analytical Techniques Using this compound

| Technique | Purpose |

|---|---|

| Spectroscopy | Material characterization |

| Chromatography | Separation of compounds |

Chemical Reactions Analysis

Chemical Reactions Involving Cerium(III) Carbonate

This compound participates in various chemical reactions, including:

Decomposition Reactions

This compound decomposes upon heating to form cerium oxide and carbon dioxide:

This reaction is significant for producing cerium oxide, a material used in catalysis and polishing applications.

Interaction with Acids

When treated with acids, this compound reacts to form soluble cerium salts:

This reaction illustrates the solubility of cerium salts in acidic environments, which can be exploited for extraction processes.

Formation of Mixed Metal Carbonates

This compound can form mixed metal carbonates when combined with other metal carbonates, such as magnesium carbonate. This process can enhance the material's properties for catalytic applications:

The resulting mixed carbonates exhibit improved stability and catalytic activity compared to their individual components .

Solubility and Environmental Behavior

The solubility of this compound is influenced by factors such as temperature and the presence of other ions in solution. Research indicates that higher temperatures and increased concentrations of carbonate ions enhance its solubility:

-

Solubility Data Table:

| Temperature (°C) | Potassium Carbonate Concentration (mol/L) | Solubility (% Extraction) |

|---|---|---|

| 25 | 1 | X |

| 50 | 2 | Y |

| 90 | 4.5 | 90.8 |

This table summarizes key findings regarding solubility behavior under varying conditions .

Q & A

Basic Research Questions

Q. What experimental methods are recommended for synthesizing high-purity Cerium(III) carbonate with controlled morphology?

High-purity this compound can be synthesized via pH-controlled precipitation using sodium bicarbonate/carbonate mixtures (e.g., NaHCO₃–Na₂CO₃) as precipitation agents. Adjusting the NaHCO₃/Na₂CO₃ molar ratio allows control over phase composition (e.g., Ce₂(CO₃)₃·8H₂O vs. CeOHCO₃) and morphology. Ethylene glycol additives reduce particle size, while surfactants like PVP or SDS template specific crystal planes (e.g., (002), (040)) to achieve hexagonal lamellar or flower-like structures . Purity is verified via trace rare earth analysis (≤1500 ppm impurities) and ICP-AES .

Q. Which characterization techniques are critical for analyzing this compound structure and composition?

Key techniques include:

- XRD : Identifies crystalline phases (e.g., orthorhombic Ce₂(CO₃)₃·8H₂O) and detects impurities .

- SEM/TEM : Resolves morphological features (e.g., plate-like or flower-like aggregates) .

- FT-IR : Confirms carbonate bonding (e.g., ν₃ asymmetric CO₃²⁻ stretch at ~1450 cm⁻¹) .

- ICP-AES/ICP-MS : Quantifies Ce:Mg ratios in mixed catalysts (e.g., Mg–Ce mixed carbonate with 12:1 Mg:Ce) .

Advanced Research Questions

Q. How can this compound be integrated into catalysts for reactive oxygen species (ROS) degradation?

Uniform Ce(III) carbonate clusters (e.g., ~2.5 nm size) are deposited on TiO₂ via a dissolution-deposition strategy. Mg–Ce mixed carbonate precursors are dissolved in water, leaving insoluble Ce(III) carbonate clusters that adhere to TiO₂ surfaces. This design minimizes mass transport limitations and leverages TiO₂’s photocatalytic ROS generation, enhancing degradation efficiency . HAADF-STEM confirms cluster stability under acidic conditions (pH 6.0), with no dissolution observed .

Q. What explains the pH-dependent kinetics of Ce(III) carbonate catalysts in photodegradation reactions?

A U-shaped pH-rate profile (e.g., for methylene blue degradation) arises from kinetic control rather than Ce(III) carbonate dissolution. At pH < 7, cationic dye adsorption on negatively charged TiO₂ increases, while Ce(III) carbonate’s ROS scavenging activity dominates at neutral/alkaline pH. Dissolution is ruled out via solubility data and HAADF-STEM imaging .

Q. How do computational studies inform the design of this compound with tailored morphologies?

Molecular dynamics (MD) simulations reveal that surfactants like PVP preferentially adsorb on Ce₂(CO₃)₃ crystal planes (e.g., (002) vs. (040)) via ketone group interactions. Binding energy calculations (-20 to -30 kJ/mol) show PVP’s role in agglomerating nanocrystals into flower-like structures . Density functional theory (DFT) further models anion effects (e.g., NO₃⁻, CH₃COO⁻) on CeO₂ nanoparticle synthesis from carbonate precursors .

Q. What strategies improve the stability of Ce(III) carbonate catalysts under reactive conditions?

- Support interactions : TiO₂ stabilizes Ce(III) carbonate clusters against aggregation .

- Additive engineering : Mg²⁺ in mixed carbonates reduces Ce leaching by forming soluble MgCO₃ during synthesis .

- pH optimization : Operating near neutral pH (6–8) avoids acidic decomposition (e.g., to Ce³⁺ ions) .

Q. How do mixed-metal carbonates enhance catalytic performance in transesterification reactions?

Ce–Ca or Ce–Mg mixed carbonates (prepared via sol-gel methods) increase surface basicity, critical for dimethyl carbonate synthesis. CO₂-TPD profiles show strong basic sites (e.g., 400–600°C desorption) correlated with higher yields. XPS confirms Ce³⁺/Ce⁴⁺ redox pairs synergize with Ca²⁺ for methanol activation .

Q. What contradictions exist in the literature regarding Ce(III) carbonate’s role in photocatalysis?

Some studies attribute ROS degradation solely to CeO₂, but HAADF-STEM and kinetic data confirm Ce(III) carbonate clusters (not oxides) are active. Discrepancies arise from mischaracterization of carbonate phases as hydroxides or oxides during synthesis .

Comparison with Similar Compounds

Solubility Relative to Other Cerium Salts

Cerium(III) carbonate exhibits significantly lower solubility compared to other Ce(III) salts, as shown in Table 1.

Key Insight : The low solubility of Ce(III) carbonate makes it suitable for catalytic applications where leaching is a concern, unlike more soluble Ce(III) nitrate or chloride .

Thermal Decomposition Behavior

Thermal stability varies markedly among cerium compounds (Table 2).

Key Insight : Ce(III) carbonate decomposes to CeO₂, a redox-active material, whereas lanthanide carbonates form oxides through intermediate oxalates/carbonates .

Structural Analogues and Composites

Ce(III) carbonate forms structural analogs and composites with enhanced functionalities (Table 3).

Key Insight : Composite materials (e.g., Pd-encrusted Ce(OH)CO₃) exhibit superior catalytic reactivity due to synergistic effects .

Catalytic Performance

Ce(III) carbonate’s catalytic efficiency depends on support interactions and composite design (Table 4).

Key Insight : Support materials (e.g., TiO₂) mitigate leaching but may reduce activity due to diffusion limitations .

Comparison with Other Lanthanide Carbonates

Lanthanide carbonates share decomposition pathways but differ in stability (Table 5).

Key Insight : Ce(III) carbonate decomposes at lower temperatures than Pr/Nd analogs, reflecting its redox activity .

Properties

IUPAC Name |

cerium(3+);tricarbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3CH2O3.2Ce/c3*2-1(3)4;;/h3*(H2,2,3,4);;/q;;;2*+3/p-6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHLITDDQOMIBFS-UHFFFAOYSA-H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Ce+3].[Ce+3] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

Ce2(CO3)3, C3Ce2O9 | |

| Record name | Cerium(III) carbonate | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/Cerium(III)_carbonate | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7041758 | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

460.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder; Other Solid, White odorless powder; [GFS Chemicals MSDS] | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerous carbonate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20413 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

537-01-9, 14623-75-7 | |

| Record name | Cerous carbonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000537019 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014623757 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Carbonic acid, cerium(3+) salt (3:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Carbonic acid, cerium salt (1:?) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Cerium carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7041758 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dicerium tricarbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.870 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Carbonic acid, cerium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.135 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEROUS CARBONATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/CTT48UBF1V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.